molecular formula C21H27N3O2 B12237394 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-phenylethan-1-one

1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-phenylethan-1-one

Cat. No.: B12237394
M. Wt: 353.5 g/mol
InChI Key: JTJLQJZTNXXHBH-UHFFFAOYSA-N
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Description

1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-phenylethan-1-one is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-phenylethan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the phenyl group, and the incorporation of the pyridazine moiety. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-phenylethan-1-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications due to its unique structural features and biological activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and pyridazine moiety may contribute to its binding affinity and selectivity for certain proteins or enzymes. The compound’s effects are mediated through the modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Uniqueness: 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-phenylethan-1-one is unique due to the combination of its structural elements, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

1-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-2-phenylethanone

InChI

InChI=1S/C21H27N3O2/c1-21(2,3)18-9-10-19(23-22-18)26-15-17-11-12-24(14-17)20(25)13-16-7-5-4-6-8-16/h4-10,17H,11-15H2,1-3H3

InChI Key

JTJLQJZTNXXHBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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